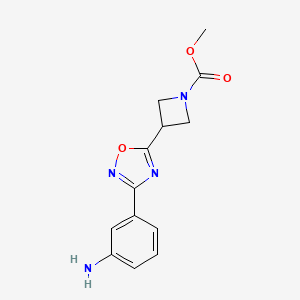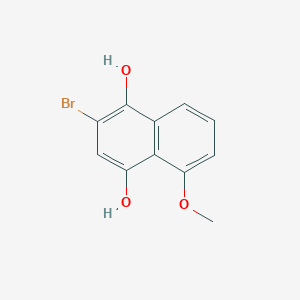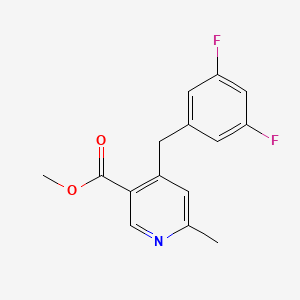
Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound that contains an azetidine ring, an oxadiazole ring, and an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Azetidine Ring Formation: : The azetidine ring can be formed via cyclization reactions. One method involves the use of aziridines, which can be converted to azetidines through ring expansion reactions. Another method involves the cyclization of amino alcohols or amino acids.
-
Coupling Reactions: : The final step involves coupling the oxadiazole and azetidine intermediates with the aminophenyl group. This can be achieved through various coupling reactions such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitro or nitroso derivatives.
-
Reduction: : Reduction reactions can be used to modify the oxadiazole ring or the azetidine ring, potentially leading to the formation of different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can lead to nitro derivatives, while reduction of the oxadiazole ring can lead to different heterocyclic compounds.
Aplicaciones Científicas De Investigación
Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate has several scientific research applications:
-
Medicinal Chemistry: : The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
-
Organic Synthesis: : It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
-
Materials Science: : The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole and azetidine rings can provide specific binding interactions, while the aminophenyl group can enhance the compound’s affinity for its target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate: Similar structure but with a nitro group instead of an amino group.
Methyl 3-(3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate: Similar structure but with a hydroxy group instead of an amino group.
Methyl 3-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
The presence of the aminophenyl group in methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate provides unique chemical properties, such as the ability to form hydrogen bonds and participate in nucleophilic substitution reactions. This makes the compound particularly useful in medicinal chemistry for the development of new drugs with specific biological activities.
Propiedades
Fórmula molecular |
C13H14N4O3 |
|---|---|
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
methyl 3-[3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H14N4O3/c1-19-13(18)17-6-9(7-17)12-15-11(16-20-12)8-3-2-4-10(14)5-8/h2-5,9H,6-7,14H2,1H3 |
Clave InChI |
AWIZRZJKTXJQFX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)
![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)

![2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11847802.png)
![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)


![N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine](/img/structure/B11847824.png)
